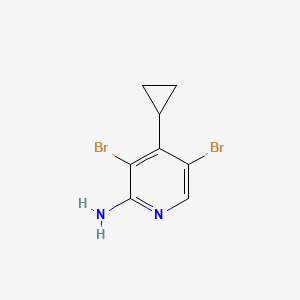

3,5-Dibromo-4-cyclopropylpyridin-2-amine

Description

Properties

CAS No. |

2009273-78-1 |

|---|---|

Molecular Formula |

C8H8Br2N2 |

Molecular Weight |

291.97 g/mol |

IUPAC Name |

3,5-dibromo-4-cyclopropylpyridin-2-amine |

InChI |

InChI=1S/C8H8Br2N2/c9-5-3-12-8(11)7(10)6(5)4-1-2-4/h3-4H,1-2H2,(H2,11,12) |

InChI Key |

KZVCFMPHJZXGLI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C(=NC=C2Br)N)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

In a typical procedure, 4-cyclopropylpyridin-2-amine is dissolved in concentrated sulfuric acid at 0°C, followed by the slow addition of bromine. The amino group at position 2 directs electrophilic substitution to positions 3 and 5, yielding the dibrominated product. The cyclopropane ring’s stability under acidic conditions is critical; prolonged exposure to sulfuric acid at elevated temperatures may lead to ring-opening side reactions.

Example Protocol

- Starting Material : 4-Cyclopropylpyridin-2-amine (30.0 g, 0.277 mol)

- Solvent : 72% sulfuric acid (130 mL)

- Brominating Agent : Bromine (21.5 mL, 0.416 mol)

- Conditions : 0°C → 25°C, 18 hours

- Workup : Neutralization with NaOH, extraction with CH₂Cl₂, chromatography

- Yield : 58% (theoretical maximum based on methyl analog)

Challenges and Optimizations

- Cyclopropane Stability : The cyclopropane ring is susceptible to acid-catalyzed decomposition. Substituting sulfuric acid with milder bromination systems (e.g., HBr/NH₄Br/H₂O₂) may improve compatibility.

- Regioselectivity : Competing bromination at position 6 is minimized by the electron-donating amino group, which deactivates the para position.

Sequential Functionalization via Lithiation

Directed ortho-metalation (DoM) strategies provide precise control over bromine placement. This method is particularly useful for synthesizing intermediates with complex substitution patterns.

Lithiation-Bromination Sequence

- Lithiation at Position 3 :

- Quenching with Br₂ :

- Introduce bromine at position 3, followed by a second lithiation/bromination cycle at position 5.

Example Protocol

Key Considerations

- Temperature Control : Strict maintenance of -78°C prevents side reactions.

- Functional Group Tolerance : The cyclopropane ring remains intact under these cryogenic conditions.

Comparative Analysis of Methods

| Method | Conditions | Yield | Scalability | Cost |

|---|---|---|---|---|

| Direct Bromination | H₂SO₄, 0–25°C | 58% | High | Low |

| Suzuki Coupling | Pd catalysis, 80°C | 57% | Moderate | High |

| Lithiation-Bromination | n-BuLi, -78°C | 71% | Low | Moderate |

- Direct Bromination is optimal for industrial-scale production but risks cyclopropane degradation.

- Suzuki Coupling offers precision at the expense of catalyst costs.

- Lithiation achieves high yields but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,5-Dibromo-4-cyclopropylpyridin-2-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, thiols, dimethylformamide (DMF) as a solvent.

Major Products:

Oxidation: Formation of corresponding pyridine N-oxides.

Reduction: Formation of 4-cyclopropylpyridin-2-amine.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 3,5-Dibromo-4-cyclopropylpyridin-2-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of brominated pyridine derivatives on biological systems. It serves as a model compound for investigating the interactions of brominated aromatic compounds with enzymes and receptors .

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways. Its brominated structure makes it a candidate for drug design and discovery .

Industry: In the industrial sector, 3,5-Dibromo-4-cyclopropylpyridin-2-amine is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced materials with unique properties .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-cyclopropylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and the cyclopropyl group contribute to its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key structural analogs identified include:

| Compound Name | CAS Number | Similarity Score | Molecular Formula | Key Substituents |

|---|---|---|---|---|

| 3,5-Dibromo-4-methylpyridin-2-amine | 91872-10-5 | 0.88 | C₆H₆Br₂N₂ | Methyl (C4), Br (C3, C5) |

| 3,5-Dibromo-6-methyl-2-pyridinamine | 1072-97-5 | 0.88 | C₆H₆Br₂N₂ | Methyl (C6), Br (C3, C5) |

| 3,5-Dibromo-4-ethylpyridin-2-amine | 896160-69-3 | 0.81 | C₇H₈Br₂N₂ | Ethyl (C4), Br (C3, C5) |

| 3,5-Dibromo-4-cyclopropylpyridin-2-amine | N/A | N/A | C₈H₇Br₂N₂ | Cyclopropyl (C4), Br (C3, C5) |

Similarity scores (0.81–0.88) indicate close structural relationships, primarily differing in the substituent at position 4 or 6 .

Physicochemical Properties

- Solubility: Cyclopropyl’s nonpolar nature likely decreases aqueous solubility relative to methyl analogs, aligning with trends observed in ethyl-substituted derivatives .

- Melting Points : Brominated pyridines generally exhibit high melting points (>150°C) due to halogen-mediated intermolecular forces. Cyclopropyl’s rigid structure may further elevate this value compared to flexible alkyl chains.

Crystallographic Considerations

Compounds like 3,5-dibromo-2-methylpyridin-4-amine (CID 14418052) have well-defined structures resolved using tools like SHELX . For the cyclopropyl analog, SHELXL or SHELXS could refine its crystal structure, though steric effects may complicate packing patterns.

Research Findings and Implications

- Synthetic Challenges : Introducing cyclopropyl groups often requires specialized reagents (e.g., cyclopropanation agents), increasing synthetic complexity compared to methyl or ethyl analogs.

- Thermal Stability : Cyclopropyl’s ring strain may lower thermal stability relative to unstrained alkyl chains, necessitating careful handling in high-temperature reactions.

- Drug Development : The compound’s unique steric profile positions it as a candidate for targeting sterically constrained enzyme active sites, a niche less accessible to smaller alkyl analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.